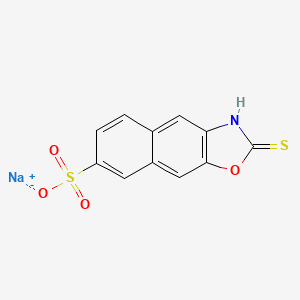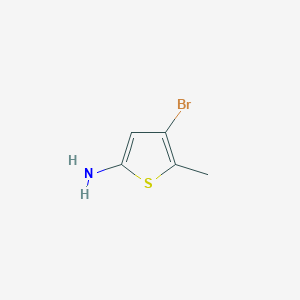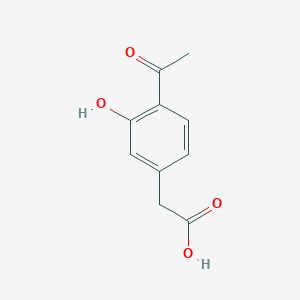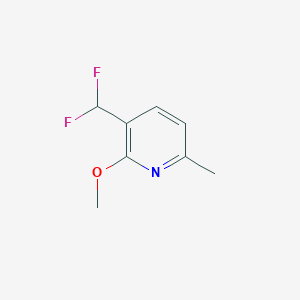![molecular formula C21H15ClN2O3S B13131373 1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione CAS No. 88605-35-0](/img/structure/B13131373.png)
1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthracene family Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups attached to the anthracene core.
Applications De Recherche Scientifique
1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer drug development. Additionally, the compound can interact with various enzymes and proteins, modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione: A simpler anthracene derivative with similar photophysical properties.
1,4-Diaminoanthraquinone: Another anthracene derivative with amino groups, used in dye synthesis.
7-Chloro-2-phenoxyanthracene-9,10-dione: A compound with similar structural features but lacking the amino groups.
Uniqueness
1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and chloro groups allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88605-35-0 |
|---|---|
Formule moléculaire |
C21H15ClN2O3S |
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
1,4-diamino-7-chloro-2-(4-methylsulfanylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15ClN2O3S/c1-28-12-5-3-11(4-6-12)27-16-9-15(23)17-18(19(16)24)21(26)14-8-10(22)2-7-13(14)20(17)25/h2-9H,23-24H2,1H3 |
Clé InChI |
CVADZFMCXINLSQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



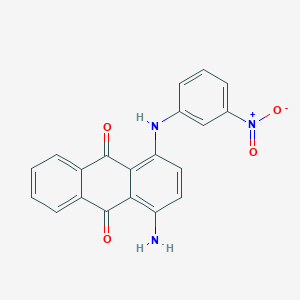
![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)
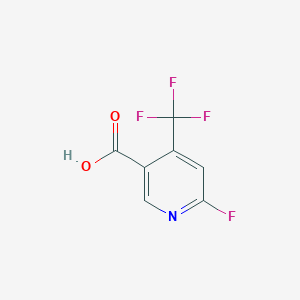
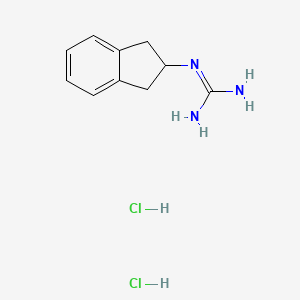
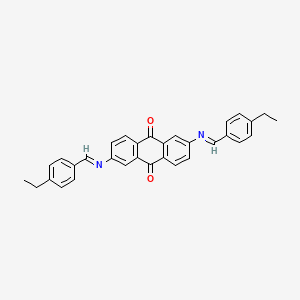
![1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13131336.png)
